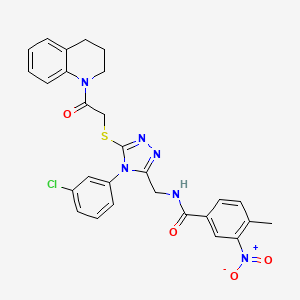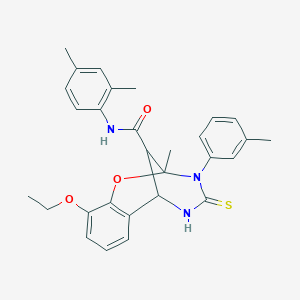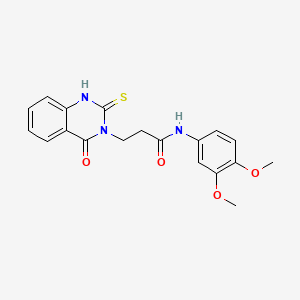![molecular formula C19H17N5 B11219989 N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219989.png)
N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes two methylphenyl groups attached to a pyrazolo[3,4-d]pyrimidine core, which contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-methylphenylhydrazine with 3-methylbenzaldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
化学反应分析
N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced to the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, aiding in the understanding of disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, resulting in anti-cancer effects.
相似化合物的比较
N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyrimidine rings.
Phenyl-substituted Pyrazoles: These compounds have phenyl groups attached to the pyrazole ring, but lack the pyrimidine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C19H17N5 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5/c1-13-6-5-8-15(10-13)24-19-16(11-22-24)18(20-12-21-19)23-17-9-4-3-7-14(17)2/h3-12H,1-2H3,(H,20,21,23) |
InChI 键 |
ZZFYZAATFVPJHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11219907.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11219923.png)
![4-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11219931.png)
![6,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11219935.png)
![N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11219937.png)
![2-(4-Fluorophenyl)-4-[3-(4'-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B11219938.png)
![2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B11219956.png)

![(2Z)-2-[(2,3-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11219968.png)

![5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11219977.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11219985.png)
![(2Z)-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11219995.png)
